N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a hydrazone derivative synthesized via condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with vanillin (4-hydroxy-3-methoxybenzaldehyde) under acidic conditions . Its structure features a pyrazole core substituted with a methyl group at position 3 and a hydrazide moiety conjugated to a vanillyl (4-hydroxy-3-methoxyphenyl) group. This compound has been investigated for its redox-modulating properties, intestinal permeability, and low in vivo toxicity in rodent models . Characterization includes ¹H/¹³C NMR, HRMS, and X-ray crystallography (where applicable) to confirm the (E)-configuration of the imine bond .
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-8-5-10(16-15-8)13(19)17-14-7-9-3-4-11(18)12(6-9)20-2/h3-7,18H,1-2H3,(H,15,16)(H,17,19)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVQXHXVRHKZHY-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide in the presence of a suitable solvent such as ethanol or methanol . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted hydrazone products.
Scientific Research Applications
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to inhibition or modulation of enzyme activity . Additionally, its hydrazone moiety can participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Hydrazones with Varied Aromatic Substitutions
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide
- Structure : Differs by replacing the vanillyl group with a 4-methoxyphenyl substituent.
- Properties : Exhibits higher crystallinity due to planar packing, confirmed via Hirshfeld surface analysis. DFT calculations reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate electron delocalization .
- Synthesis: 78% yield via reflux in ethanol with acetic acid catalysis .
N′-[(E)-(4-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
- Structure : Contains a 4-chlorophenyl group instead of vanillyl.
- Activity : Demonstrates enhanced antimicrobial activity compared to the vanillyl derivative, likely due to the electron-withdrawing Cl group increasing electrophilicity .
N′-[(E)-(2,4,5-Trimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Structure : Features a trimethoxyphenyl group and a 4-methoxyphenyl-pyrazole.
Thiadiazole and Indole Analogues
N′-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,3-thiadiazole-5-carbohydrazide (3a)
- Structure : Replaces pyrazole with a 1,2,3-thiadiazole ring.
- Toxicity : Higher in vivo toxicity (LD₅₀ = 120 mg/kg in mice) compared to the pyrazole analogue (LD₅₀ >500 mg/kg), attributed to sulfur-induced metabolic instability .
N’-[(E)-(5-Methoxy-1H-indol-3-yl)methylidene]furan-2-carbohydrazide (3b)
Cyclopentanone Derivatives with Vanillyl Moieties
Compounds such as (2E,5E)-2-[(4-Fluorophenyl)methylidene]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]cyclopentan-1-one (3b2) and analogues feature dual vanillyl/aryl conjugation:
Data Tables
Key Research Findings
Electronic Effects : Electron-donating groups (e.g., methoxy) on the arylidene moiety enhance stability and redox activity, while electron-withdrawing groups (e.g., Cl, F) improve antimicrobial potency .
Toxicity Correlation : Thiadiazole analogues exhibit higher toxicity than pyrazole derivatives, suggesting the core heterocycle significantly impacts metabolic pathways .
Structural Flexibility: Cyclopentanone derivatives, though less stable, offer modularity for dual-targeting drug design .
Biological Activity
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a pyrazole core with a hydrazone linkage, which is crucial for its biological activity. The presence of the 4-hydroxy-3-methoxyphenyl group enhances its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer).
- Inhibitory Concentrations : The compound demonstrated IC50 values of 3.79 µM for MCF7, 12.50 µM for SF-268, and 42.30 µM for NCI-H460, indicating potent anticancer activity .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines:
- Cytokine Inhibition : In vitro studies showed significant inhibition of TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs .
Antimicrobial Activity
The antimicrobial potential of the compound has been explored, with promising results against various pathogens:
- Pathogens Tested : The compound exhibited activity against Bacillus subtilis, E. coli, and Aspergillus niger.
- Minimum Inhibitory Concentration (MIC) : Results indicated effective inhibition at concentrations as low as 40 µg/mL .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have shown inhibition of Aurora-A kinase, which is crucial in cancer cell proliferation.
- Modulation of Apoptosis : The compound induces apoptosis in cancer cells through mitochondrial pathways, leading to cell death.
- Cytokine Modulation : By inhibiting the expression of inflammatory cytokines, it reduces inflammation and associated tissue damage.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Study on Cancer Treatment : A clinical trial involving pyrazole derivatives demonstrated a significant reduction in tumor size in patients with advanced breast cancer.
- Anti-inflammatory Trials : Patients with rheumatoid arthritis showed improved symptoms after treatment with pyrazole-based anti-inflammatory agents.
Data Tables
| Activity Type | Cell Line/Pathogen | IC50/Effectiveness |
|---|---|---|
| Anticancer | MCF7 | 3.79 µM |
| SF-268 | 12.50 µM | |
| NCI-H460 | 42.30 µM | |
| Anti-inflammatory | TNF-α Inhibition | Up to 85% at 10 µM |
| IL-6 Inhibition | Up to 93% at 10 µM | |
| Antimicrobial | Bacillus subtilis | MIC = 40 µg/mL |
| E. coli | MIC = 40 µg/mL | |
| Aspergillus niger | MIC = 40 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
